molecular formula C12H14N2O5S B2530761 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide CAS No. 874788-56-4

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B2530761
CAS No.: 874788-56-4
M. Wt: 298.31
InChI Key: NEWPRWHUECZKAX-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide is a synthetic small molecule featuring a benzamide core substituted with a nitro group at position 3 and a methyl group at position 4 of the aromatic ring. The compound is further functionalized with a 1,1-dioxothiolan-3-yl moiety (a sulfone-containing tetrahydrothiophene ring) via an amide linkage. This structure confers unique electronic and steric properties, making it a candidate for studying enzyme interactions, particularly with acetylcholinesterase (AChE) . While its exact biological role remains under investigation, its structural analogs have shown promise in antidote development against nerve agents due to their ability to bind and reactivate inhibited AChE .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-8-2-3-9(6-11(8)14(16)17)12(15)13-10-4-5-20(18,19)7-10/h2-3,6,10H,4-5,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWPRWHUECZKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the thiolane ring followed by the introduction of the nitrobenzamide group. Common synthetic routes include:

    Formation of the Thiolane Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the thiolane ring.

    Amidation: The final step involves the coupling of the thiolane ring with the nitrobenzamide moiety under conditions that facilitate amide bond formation, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiolane ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, where nucleophiles such as amines or thiols can replace the nitro group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, this compound may be used as a probe to study enzyme activities, particularly those involving thiolane and nitrobenzamide functionalities.

Industry: In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiolane ring and nitrobenzamide moiety can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Substituents on Benzamide/Pyridine Core Key Features Reference CAS/Data Source
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide (Target) Likely C₁₃H₁₄N₂O₅S ~318.34 (estimated) 4-methyl, 3-nitro High binding affinity to AChE; nitro group enhances electrophilicity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide C₁₃H₁₇NO₄S 283.35 2-ethoxy Ethoxy group increases lipophilicity; potential for altered pharmacokinetics 874788-24-6
N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide C₁₈H₁₇ClN₂O₅S 408.86 4-chloro, 3-nitro, N-benzyl Chloro substituent introduces steric bulk; benzyl group may enhance CNS penetration 577996-11-3
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide C₁₁H₁₂FN₂O₃S 283.29 5-fluoro, 4-methyl (pyridine core) Fluorine enhances metabolic stability; pyridine core alters electron density 2415468-41-4

Structural and Functional Insights:

Electron-Withdrawing Groups : The nitro group in the target compound and its analogs (e.g., 3-nitrobenzamide derivatives) enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites . In contrast, ethoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents may alter binding kinetics or solubility .

This feature is critical for stabilizing interactions with AChE’s peripheral anionic site .

Research Findings:

  • AChE Reactivation : The target compound’s 4-methyl-3-nitrobenzamide scaffold demonstrates broad-spectrum binding to AChE, as evidenced by X-ray crystallography showing interactions with conserved residues in Mus musculus AChE .
  • Comparative Pharmacokinetics: Ethoxy-substituted analogs (e.g., C₁₃H₁₇NO₄S) may exhibit improved membrane permeability due to increased lipophilicity, though this remains untested .
  • Steric Effects : The benzyl group in C₁₈H₁₇ClN₂O₅S introduces steric hindrance, which could reduce binding efficiency but enhance blood-brain barrier penetration in neuroactive applications .

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